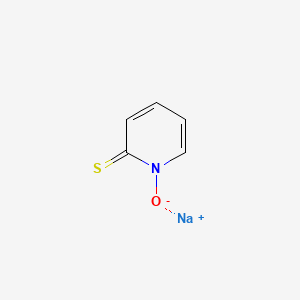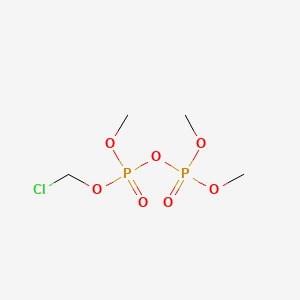
Pyruvat-Semicarbazon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvic acid semicarbazone is a derivative of pyruvic acid, which is an important intermediate in various metabolic pathways. This compound is formed by the reaction of pyruvic acid with semicarbazide. Pyruvic acid semicarbazone is of interest due to its potential biological activities and its role in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Pyruvic acid semicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyruvic acid semicarbazone derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Wirkmechanismus
Target of Action
The primary target of Pyruvic acid semicarbazone is Pyruvate , the conjugate base of Pyruvic acid . Pyruvate is a key intersection in several metabolic pathways throughout the cell .
Biochemical Pathways
Pyruvic acid semicarbazone affects several biochemical pathways. It can be made from glucose through glycolysis, converted back to carbohydrates (such as glucose) via gluconeogenesis, or to fatty acids through acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol . Pyruvic acid semicarbazone supplies energy to living cells through the citric acid cycle (also known as the Krebs cycle) when oxygen is present (aerobic respiration); when oxygen is lacking, it ferments to produce lactic acid .
Pharmacokinetics
It’s known that pyruvic acid cannot be crystallized and decomposes at higher temperatures . It is also chemically reactive due to its peculiar molecular structure and has a tendency to polymerize . Thus, at high concentrations, various types of reactions lead to lower yield of the product .
Result of Action
The result of the action of Pyruvic acid semicarbazone is the production of ATP, which is crucial for cellular metabolism . It plays a key role in controlling the metabolic flux and ATP production .
Action Environment
The action of Pyruvic acid semicarbazone is influenced by environmental factors. For instance, the presence or absence of oxygen determines whether it undergoes aerobic respiration or fermentation . Additionally, its stability and efficacy can be affected by temperature, as it decomposes at higher temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The traditional method for synthesizing pyruvic acid semicarbazone involves the reaction of pyruvic acid with semicarbazide hydrochloride. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows: [ \text{CH}_3\text{COCOOH} + \text{H}_2\text{NNHCONH}_2 \rightarrow \text{CH}_3\text{COC(NHCONH}_2\text{)NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of pyruvic acid semicarbazone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as reactive extraction and crystallization may be employed to isolate and purify the compound.
Types of Reactions:
Oxidation: Pyruvic acid semicarbazone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: Pyruvic acid semicarbazone can participate in substitution reactions, where the semicarbazone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrazine derivatives.
Vergleich Mit ähnlichen Verbindungen
- Acetylpyruvic acid semicarbazone
- Benzoylpyruvic acid semicarbazone
- Phenylpyruvic acid semicarbazone
Comparison: Pyruvic acid semicarbazone is unique due to its simple structure and the presence of both keto and semicarbazone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Compared to other similar compounds, pyruvic acid semicarbazone may exhibit different biological activities and reactivity profiles due to its specific structural features.
Eigenschaften
CAS-Nummer |
2704-30-5 |
|---|---|
Molekularformel |
C4H7N3O3 |
Molekulargewicht |
145.12 g/mol |
IUPAC-Name |
(2Z)-2-(carbamoylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2- |
InChI-Schlüssel |
MGIAKYQGSBSNMG-KXFIGUGUSA-N |
SMILES |
CC(=NNC(=O)N)C(=O)O |
Isomerische SMILES |
C/C(=N/NC(=O)N)/C(=O)O |
Kanonische SMILES |
CC(=NNC(=O)N)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AI3-51930, Pyruvic acid semicarbazone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















